Cas no 5332-24-1 (3-Bromoquinoline)

3-Bromoquinoline is a brominated heterocyclic compound with the molecular formula C₉H₆BrN. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The bromine substituent at the 3-position enhances its reactivity, making it suitable for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig transformations. Its high purity and stability under standard conditions ensure reliable performance in laboratory and industrial applications. The compound's well-defined structure and compatibility with various reaction conditions make it a valuable building block for constructing complex quinoline derivatives. Proper handling and storage are recommended to maintain its integrity.
3-Bromoquinoline structure
3-Bromoquinoline structure
Product Name:3-Bromoquinoline
CAS No:5332-24-1
MF:C9H6BrN
MW:208.054641246796
MDL:MFCD00006767
CID:45714
PubChem ID:24850155
Update Time:2025-06-08

3-Bromoquinoline Chemical and Physical Properties

Names and Identifiers

    • 3-Bromoquinoline
    • -3-BROMOQUINLIINE
    • 3-bromo-quinolin
    • Bromoquinoline
    • Quinoline, 3-bromo-
    • 3-BROMOQUINLIINE
    • 3-Bromo-quinoline
    • 3-Bromo quinoline
    • ZGIKWINFUGEQEO-UHFFFAOYSA-N
    • 3-bromoquinolin
    • 3-(bromo)quinoline
    • PubChem5814
    • 3-(bromo) quinoline
    • UPCMLD00WMAL447
    • KSC271C1D
    • NSC3995
    • STR02922
    • CB0103
    • SBB059386
    • RW2003
    • AK
    • CS-W019978
    • Quinolin-3-yl bromide
    • NSC-3995
    • FT-0615253
    • DTXSID0063787
    • InChI=1/C9H6BrN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6
    • AC-2815
    • AI3-16560
    • NSC 3995
    • EN300-32027
    • AC-907/25014225
    • AKOS005203034
    • EINECS 226-237-1
    • CCG-339800
    • NS00032715
    • SCHEMBL271715
    • 5332-24-1
    • W-105751
    • CHEMBL41490
    • ZRP57JF73Z
    • B1013
    • 3-Bromoquinoline, 98%
    • AB00810
    • PS-4091
    • AMY13913
    • A7761
    • Z337707764
    • MFCD00006767
    • DTXCID6041399
    • Quinoline, 3bromo
    • DB-012136
    • MDL: MFCD00006767
    • Inchi: 1S/C9H6BrN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H
    • InChI Key: ZGIKWINFUGEQEO-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C2C=CC=CC2=C1
    • BRN: 112939

Computed Properties

  • Exact Mass: 206.96800
  • Monoisotopic Mass: 206.968362
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.2
  • Topological Polar Surface Area: 12.9

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.533 g/mL at 25 °C(lit.)
  • Melting Point: 13-15 °C (lit.)
  • Boiling Point: 274-276 °C(lit.)
  • Flash Point: Degrees Fahrenheit:230°F
    Degrees Celsius:110°C
  • Refractive Index: n20/D 1.664(lit.)
  • PSA: 12.89000
  • LogP: 2.99730
  • Sensitiveness: Sensitive to air; Sensitive to light
  • pka: 2.69(at 25℃)
  • Solubility: Not determined

3-Bromoquinoline Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39
  • TSCA:Yes
  • Storage Condition:Keep in dark place,Inert atmosphere,Room temperature

3-Bromoquinoline Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Bromoquinoline Pricemore >>

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3-Bromoquinoline Production Method

3-Bromoquinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:5332-24-1)3-Bromoquinoline
Order Number:A1202875
Stock Status:in Stock
Quantity:500g/1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:48
Price ($):167.0/262.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:5332-24-1)3-Bromoquinoline
Order Number:sfd9298
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:5332-24-1)3-溴喹啉
Order Number:LE1720573
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:35
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 3-Bromoquinoline

Professional Introduction to 3-Bromoquinoline (CAS No. 5332-24-1)

3-Bromoquinoline, with the chemical formula C₉H₅BrN₂, is a significant heterocyclic compound widely recognized for its diverse applications in pharmaceutical research, chemical synthesis, and material science. Its molecular structure, featuring a bromine substituent on the quinoline ring, makes it a versatile intermediate in organic synthesis. This introduction delves into the compound's properties, synthesis methods, and recent advancements in its application across various scientific domains.

The CAS No. 5332-24-1 uniquely identifies 3-Bromoquinoline in chemical databases and literature, underscoring its importance in industrial and academic settings. The presence of the bromine atom on the quinoline ring enhances its reactivity, making it a valuable building block for constructing more complex molecules. This reactivity has been exploited in the development of novel pharmaceuticals, where 3-Bromoquinoline serves as a precursor for drugs targeting various diseases.

In recent years, researchers have been exploring the potential of 3-Bromoquinoline in medicinal chemistry due to its ability to interact with biological targets. For instance, studies have shown that derivatives of 3-Bromoquinoline exhibit antimicrobial and anti-inflammatory properties. One notable area of research involves its application in developing treatments for infectious diseases caused by resistant bacteria. The bromine substituent allows for further functionalization, enabling chemists to design molecules with enhanced efficacy and reduced side effects.

The synthesis of 3-Bromoquinoline typically involves bromination of quinoline or related heterocycles. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have improved the yield and purity of the final product. These methods are crucial for producing high-quality 3-Bromoquinoline, which is essential for subsequent applications in drug development and material science.

In material science, 3-Bromoquinoline has been investigated for its potential use in organic electronics and optoelectronic devices. Its electron-withdrawing properties make it suitable for use in semiconductors and light-emitting diodes (LEDs). Researchers have also explored its role in developing new types of sensors and catalysts, leveraging its unique chemical properties to enhance performance and efficiency.

The pharmaceutical industry has been particularly interested in 3-Bromoquinoline due to its structural similarity to known bioactive compounds. By modifying the quinoline core, scientists can create novel molecules with improved pharmacokinetic profiles. For example, recent studies have demonstrated the efficacy of certain 3-Bromoquinoline-based compounds in inhibiting kinases involved in cancer progression. These findings highlight the compound's potential as a therapeutic agent.

The environmental impact of synthesizing and using 3-Bromoquinoline is also a topic of interest. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Additionally, researchers are exploring ways to recycle byproducts from the synthesis process, aligning with sustainable chemistry principles.

In conclusion, 3-Bromoquinoline(CAS No. 5332-24-1) is a multifaceted compound with significant applications across pharmaceuticals, materials science, and chemical synthesis. Its unique structure and reactivity make it a valuable tool for researchers seeking to develop new drugs and advanced materials. As scientific understanding continues to evolve, the potential uses of 3-Bromoquinoline are expected to expand further, driving innovation in multiple scientific fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5332-24-1)3-Bromoquinoline
A1202875
Purity:99%/99%
Quantity:500g/1kg
Price ($):167.0/262.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:5332-24-1)3-Bromoquinoline
sfd9298
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email